1,1,3,3-Tetrabromoacetone 1,1,3,3-Tetrabromoacetone 1,1,3,3-Tetrabromoacetone is an intermediate in the synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone-13C5, which is an isotope labelled Mutagen X (MX) is a chlorinated furanone that accounts for more of the mutagenic activity of drinking water than any other disinfection byproduct. DNA damages provoked by the six mutagens (furylframide, MX, 4-nitroquinoline N-oxide, sodium azide, 1-nitropyrene, and captan) used in the present study have been known to subject to the nucleotide excision repair system.
1,1,3,3-Tetrabromoacetone is a natural product found in Asparagopsis armata with data available.
Brand Name: Vulcanchem
CAS No.: 22612-89-1
VCID: VC21074525
InChI: InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H
SMILES: C(C(=O)C(Br)Br)(Br)Br
Molecular Formula: C3H2Br4O
Molecular Weight: 373.66 g/mol

1,1,3,3-Tetrabromoacetone

CAS No.: 22612-89-1

Cat. No.: VC21074525

Molecular Formula: C3H2Br4O

Molecular Weight: 373.66 g/mol

* For research use only. Not for human or veterinary use.

1,1,3,3-Tetrabromoacetone - 22612-89-1

Specification

CAS No. 22612-89-1
Molecular Formula C3H2Br4O
Molecular Weight 373.66 g/mol
IUPAC Name 1,1,3,3-tetrabromopropan-2-one
Standard InChI InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H
Standard InChI Key SAMNBOHOBWEEEU-UHFFFAOYSA-N
SMILES C(C(=O)C(Br)Br)(Br)Br
Canonical SMILES C(C(=O)C(Br)Br)(Br)Br

Introduction

Chemical Identity and Structure

Chemical Identifiers

1,1,3,3-Tetrabromoacetone is known by several names in chemical nomenclature. Its formal identification parameters are summarized in Table 1.

Table 1: Chemical Identifiers of 1,1,3,3-Tetrabromoacetone

IdentifierValue
Common NameTetrabromoacetone
IUPAC Name1,1,3,3-tetrabromopropan-2-one
CAS Registry Number22612-89-1
Molecular FormulaC₃H₂Br₄O
InChIInChI=1/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H
InChIKeySAMNBOHOBWEEEU-UHFFFAOYSA-N
PubChem CID608441
SMILESC(C(=O)C(Br)Br)(Br)Br
MDL NumberMFCD00059470

This compound has several synonyms including 1,1,3,3-Tetrabromopropanone, 1,1,3,3-TETRABROMO-2-PROPANONE, and alpha,alpha,alpha',alpha'-Tetrabromoacetone .

Physical and Chemical Properties

1,1,3,3-Tetrabromoacetone possesses distinctive physical and chemical properties that determine its behavior in various environments and applications. Table 2 outlines these key characteristics.

Table 2: Physical and Chemical Properties of 1,1,3,3-Tetrabromoacetone

PropertyValue
Molecular Weight373.664 g/mol
Physical StateSolid (crystalline powder)
ColorWhite to yellowish
Melting Point36-38°C
Boiling Point129-130°C (at 7 Torr)
Density2.904±0.06 g/cm³ (predicted)
Flash Point125.3°C
Vapor Pressure0.000566 mmHg at 25°C
Refractive Index1.648
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, methanol

The compound is a low-melting solid at room temperature with moderate volatility under reduced pressure conditions .

Occurrence and Distribution

Natural Sources

1,1,3,3-Tetrabromoacetone has been identified as a natural compound in marine organisms. Research has documented its presence in certain species of red algae, particularly Asparagopsis taxiformis. This alga, known locally in Hawaii as limu kohu, contains various halogenated compounds including 1,1,3,3-tetrabromoacetone, particularly in what researchers have classified as lineage 4 of the species .

Chemical profiling studies have revealed that 1,1,3,3-tetrabromoacetone (compound 15 in the referenced study) appears to be one of several distinctive halogenated metabolites that characterize certain genetic lineages of A. taxiformis. This finding suggests that the compound plays a role in the chemical ecology of these marine organisms, possibly serving defensive or competitive functions in their natural environment .

ParameterRecommendation
Recommended StorageRefrigerator
StabilityTemperature sensitive
Special ConsiderationsProtect from heat and moisture

The compound should be stored in refrigerated conditions to prevent degradation due to its temperature sensitivity characteristics. This is particularly important given its relatively low melting point of 36-38°C, which makes it susceptible to liquefaction at ambient temperatures in warmer environments .

Hazard ParameterDetails
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
Safety StatementsS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection
TSCA StatusNo (Not listed on the Toxic Substances Control Act inventory)

Given these hazard classifications, appropriate safety measures must be implemented when handling this compound. Personnel should wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, protective eyewear, and laboratory coats. Work should be conducted in well-ventilated areas, preferably under a fume hood to minimize inhalation exposure .

SupplierCatalog NumberQuantityPrice (USD)Purity
TCI AmericaT10265G5 g$59.25≥98.0% (GC)
TCI AmericaT102625G25 g$217.25≥98.0% (GC)

The compound is typically supplied as a crystalline powder with a purity of 98% or higher, as determined by gas chromatography analysis .

Applications and Research Relevance

Research Applications

1,1,3,3-Tetrabromoacetone has applications in several research areas, though detailed information on specific applications is limited in the available sources. As a halogenated organic compound, it likely serves as an intermediate in organic synthesis pathways and may function as a brominating agent in certain chemical reactions.

Its presence in marine organisms like Asparagopsis taxiformis indicates potential relevance to natural product chemistry and marine ecology studies. Researchers have used compounds such as 1,1,3,3-tetrabromoacetone as chemical markers to differentiate between genetic lineages of algae, suggesting applications in chemotaxonomic studies .

Biological Activity

Research on Asparagopsis taxiformis indicates that the lineages containing higher concentrations of halogenated compounds like 1,1,3,3-tetrabromoacetone may have distinct ecological advantages or biological activities compared to other lineages .

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